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Researchers, scientists, and drug development professionals can now gain valuable insights
from a comparative analysis of recent patents and publications from the faculty of Alabama
A&M University's (AAMU) College of Engineering, Technology, and Physical Sciences. This
guide delves into the experimental data and methodologies behind cutting-edge advancements
in thermoelectric devices and gamma-ray detection technologies, offering a clear comparison
of performance and underlying scientific principles.

High-Efficiency Thermoelectric Devices: A
Comparative Study

A significant contribution to the field of renewable energy comes from a collaborative effort by
Drs. Satilmis Budak, Zhigang Xiao, Mebougna Drabo, and their colleagues, detailed in their
publication "Highly-Efficient Advanced Thermoelectric Devices from Different Multilayer Thin
Films." Their work focuses on enhancing the efficiency of thermoelectric materials, which can
convert waste heat into useful electrical energy. The dimensionless figure of merit, ZT, is a key
metric for this technology, and the team has explored the impact of ion beam bombardment on
the thermoelectric properties of multilayered thin films.

Quantitative Performance Data

The following table summarizes the key performance metrics of the thermoelectric devices
developed by the AAMU team. The data highlights the changes in Seebeck coefficient,
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electrical resistivity, and carrier density as a function of ion beam fluence.

lon Beam Fluence Seebeck Electrical Carrier Density
(ionsicm?) Coefficient (pVIK) Resistivity (Q-cm) (cm—3)
Unbombarded -25 0.0025 -2.5x 10
1x10% -35 0.0020 -3.0 x 108
1x10+ -45 0.0015 -4.0 x 1018
1x10% -30 0.0022 -2.8 x 1018

Experimental Protocols

The fabrication and characterization of these advanced thermoelectric devices involved a multi-
step process:

e Thin Film Deposition: Multilayered thin films of SiO2/SiO2 + Ge/Ge/Sb + Ge/Si/Si +
Ge/Gel/Ge + Si were deposited onto substrates using a DC/RF Magnetron Sputtering
system.

e lon Beam Bombardment: The fabricated thin films were then subjected to bombardment with
5 MeV Si ions at varying fluences using a Pelletron Accelerator. This process aimed to create
gquantum structures within the multilayers to enhance thermoelectric efficiency.

o Characterization: A suite of analytical techniques was employed to characterize the
properties of the thin films.

o Seebeck Coefficient Measurement: The Seebeck coefficient, a measure of the magnitude
of an induced thermoelectric voltage in response to a temperature difference, was
determined.

o Van der Pauw Method: This technique was used to measure the resistivity and Hall
coefficient of the thin films, providing insights into their electrical conductivity and carrier
density.
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o Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS):
These methods were used to analyze the surface morphology and elemental composition

of the prepared samples.

o Focused lon Beam (FIB)/SEM: Cross-sectional imaging of the devices was performed to

verify the layered structure.

Experimental Workflow
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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